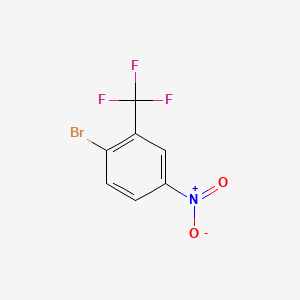

2-Bromo-5-nitrobenzotrifluoride

説明

Significance of Benzotrifluoride (B45747) Derivatives in Organic Synthesis

Benzotrifluoride derivatives, a class of compounds characterized by a trifluoromethyl group attached to a benzene (B151609) ring, hold a prominent position in organic synthesis. The trifluoromethyl group (-CF₃) is a key pharmacophore in medicinal chemistry and agrochemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These properties can significantly enhance the efficacy and pharmacokinetic profiles of drug candidates. guidechem.comacs.org Consequently, benzotrifluorides are extensively used as intermediates for crop protection chemicals, insecticides, pharmaceuticals, and dyes. researchgate.net

The incorporation of a trifluoromethyl group can lead to improved biological activity and bioavailability of molecules. guidechem.com Beyond their role as building blocks, benzotrifluoride and its derivatives are also employed as specialized solvents in organic synthesis. researcher.lifeugent.be They are considered more environmentally friendly than many conventional organic solvents and are suitable for a wide array of chemical reactions, including ionic, transition-metal-catalyzed, and radical reactions. researchgate.netresearcher.life Their ability to dissolve both standard organic molecules and highly fluorinated compounds makes them essential in fluorous synthesis techniques. researcher.lifeugent.be

Strategic Importance of Bromine and Nitro Substituents in Aromatic Systems

The bromine and nitro groups attached to the aromatic ring of 2-Bromo-5-nitrobenzotrifluoride play a pivotal strategic role in its chemical reactivity. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution reactions. stackexchange.comnumberanalytics.com This deactivation is a result of the group's ability to pull electron density away from the benzene ring, making it less susceptible to attack by electrophiles. stackexchange.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmdpi.com For an SNAr reaction to occur, the presence of a good leaving group is necessary, and the electron-withdrawing group must be positioned ortho or para to it to stabilize the intermediate Meisenheimer complex. libretexts.org

The bromine atom in this compound serves two primary functions. Firstly, it acts as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at its position. libretexts.org Secondly, the carbon-bromine bond provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds. The presence of both the bromo and nitro groups thus offers a versatile platform for sequential and regioselective functionalization of the aromatic ring.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of functional materials and specialty chemicals. One notable application is in the preparation of novel unsymmetrical diamine monomers. sigmaaldrich.comchemicalbook.com These monomers, which contain both a benzimidazole (B57391) ring and a trifluoromethyl group, are precursors for high-performance polymers with desirable thermal and mechanical properties.

Another significant research avenue is its use in the synthesis of materials for electronic applications. For instance, it is a reactant in the preparation of 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO). sigmaaldrich.comchemicalbook.com Furthermore, there is research indicating its use in the synthesis of liquid crystal materials, where high purity of the starting material is crucial. google.com The synthesis of this compound itself has been a subject of study, with methods being developed to produce it in high yield and purity, such as through the bromination of 2-amino-5-nitrobenzotrifluoride (B89659) or the nitration of o-bromotrifluorotoluene. google.comchemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₃NO₂ sigmaaldrich.comchembk.com |

| Molar Mass | 270.00 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 41-44 °C sigmaaldrich.comchembk.com |

| Boiling Point | 87-88 °C at 3 mmHg sigmaaldrich.comchembk.com |

| Density | 1.775 g/cm³ (estimate) chembk.com |

| CAS Number | 367-67-9 sigmaaldrich.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide |

| 2-amino-5-nitrobenzotrifluoride |

| 2-chloro-5-nitrobenzotrifluoride (B146372) |

| o-bromotrifluorotoluene |

| Benzotrifluoride |

特性

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQQBBOAMHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190150 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-67-9 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Nitrobenzotrifluoride

Multi-step Reaction Sequences for Aromatic Halogenated Nitro Compounds

The creation of complex aromatic compounds such as 2-bromo-5-nitrobenzotrifluoride often requires a multi-step synthesis. libretexts.orglibretexts.org This is because the directing effects of the substituents (the trifluoromethyl, bromo, and nitro groups) influence the position of subsequent additions to the benzene (B151609) ring. libretexts.org A common strategy involves starting with a precursor that already has one of the desired groups and then sequentially adding the others in a controlled manner to achieve the correct isomer. libretexts.orglibretexts.org

One documented pathway to this compound begins with 2-chloro-5-nitrobenzotrifluoride (B146372). google.com This starting material undergoes an aminolysis reaction to produce 2-amino-5-nitrobenzotrifluoride (B89659). google.com This intermediate is then subjected to a low-temperature bromination reaction to yield the final product. google.com This particular sequence highlights the necessity of carefully planned steps to install the functional groups in the desired orientation.

Nitration Reactions of Benzotrifluoride (B45747) Precursors

A crucial step in many synthetic routes to this compound is the nitration of a benzotrifluoride derivative. chemicalbook.comgoogle.com This electrophilic aromatic substitution reaction introduces the nitro group (NO₂) onto the aromatic ring.

Nitration using Nitric Acid/Sulfuric Acid Systems

A widely employed method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.comnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.govyoutube.com

For instance, 2-bromobenzotrifluoride (B1265661) can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction is typically carried out at a controlled temperature, for example, between 50-60°C, to ensure the desired product is formed with high selectivity. chemicalbook.com Similarly, m-fluorobenzotrifluoride can be nitrated using a nitric acid/sulfuric acid system to produce 5-fluoro-2-nitrobenzotrifluoride, a related intermediate. google.com In this case, the reaction is conducted at a lower temperature, below 25°C, to control the reaction. google.com

Optimization of Nitration Conditions for Selectivity and Yield

The conditions of the nitration reaction are critical for maximizing the yield and ensuring the correct isomer is produced. google.comchemicalbook.com Factors such as temperature, reaction time, and the ratio of reagents are carefully controlled.

In the nitration of 2-bromobenzotrifluoride, maintaining the temperature between 50-60°C and monitoring the reaction until the starting material is consumed leads to a high yield of this compound. chemicalbook.com For the nitration of m-fluorobenzotrifluoride, keeping the temperature below 25°C and allowing the reaction to proceed for a set time at room temperature results in a good yield of the desired product. google.com

Table 1: Nitration Reaction Parameters

| Starting Material | Reagents | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzotrifluoride | Fuming Nitric Acid, Concentrated Sulfuric Acid | 50-60°C | 92% | 95% | chemicalbook.com |

| m-Fluorobenzotrifluoride | Nitric Acid, Concentrated Sulfuric Acid | < 25°C | 88.1% | 92.1% | google.com |

Bromination Strategies for Aromatic Rings

The introduction of a bromine atom onto the aromatic ring is another key transformation in the synthesis of this compound. google.comchemicalbook.comgoogle.com Various bromination methods can be employed, depending on the specific starting material and desired outcome.

Diazotization-Bromination Methods with Copper Salts

The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion. wikipedia.orglscollege.ac.in This reaction is typically catalyzed by a copper(I) salt, such as cuprous bromide. wikipedia.orglscollege.ac.in

A synthetic route to a related compound, 2-bromo-5-fluorobenzotrifluoride, utilizes this strategy. google.com 5-Fluoro-2-aminobenzotrifluoride is treated with sodium nitrite (B80452) and hydrobromic acid in the presence of cuprous bromide to form the corresponding diazonium salt, which then reacts to yield the final brominated product. google.com This diazotization-bromination sequence is a common and effective way to introduce bromine in a specific position on the ring. google.comwikipedia.org

Low-Temperature Bromination Reactions

In some synthetic pathways, direct bromination at low temperatures is employed. google.comufl.edu This can help to control the selectivity of the reaction and prevent the formation of unwanted byproducts. google.com

One method for preparing this compound involves the low-temperature bromination of 2-amino-5-nitrobenzotrifluoride in an acidic environment with a copper catalyst and hydrobromic acid. google.com The reaction is preferably carried out at temperatures between -10°C and 15°C. google.com This approach allows for the direct introduction of the bromine atom to afford the desired product. google.com

Table 2: Bromination Reaction Parameters

| Starting Material | Reagents | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzotrifluoride | HBr, NaNO₂ (in situ diazotization) | Copper-containing catalyst | 0-10°C | google.com |

| 5-Fluoro-2-aminobenzotrifluoride | NaNO₂, HBr | Cuprous Bromide | < 5°C | google.com |

Utilization of Specific Brominating Agents (e.g., Cuprous Bromide, Hydrobromic Acid, Sodium Nitrite)

A significant pathway to this compound involves a diazotization-bromination sequence, commonly known as the Sandmeyer reaction. This process typically starts from an amino-substituted precursor, such as 2-amino-5-nitrobenzotrifluoride.

The synthesis involves the following key steps:

Diazotization: The amino group of the precursor is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). This reaction is conducted at low temperatures, typically between 0-10°C, to ensure the stability of the diazonium salt. google.com

Bromination: The diazonium salt is then subjected to a bromination reaction where cuprous bromide (CuBr) acts as a catalyst. The cuprous bromide facilitates the replacement of the diazonium group with a bromine atom, yielding this compound. google.com

The reaction conditions, including temperature and the choice of acidic medium (e.g., sulfuric acid, formic acid, acetic acid), are crucial for optimizing the yield and purity of the final product. google.com For instance, using formic acid as the solvent with cuprous bromide and HBr has been shown to produce a crude product with a significant yield. google.com

| Acidic Medium | Catalyst | Reactants | Temperature (°C) | Reported Crude Product Weight (g) |

|---|---|---|---|---|

| 20% Sulfuric Acid | CuBr | 2-amino-5-nitro-trifluoromethyl toluene, 40% HBr, Sodium Nitrite | 0-10 | 454 |

| 10% Sulphur Nitric Acid | CuBr | 2-amino-5-nitro-trifluoromethyl toluene, 40% HBr, Sodium Nitrite | 0-10 | 440 |

| Formic Acid | CuBr | 2-amino-5-nitro-trifluoromethyl toluene, 40% HBr, Sodium Nitrite | 0-10 | 480 |

| Acetic Acid | CuBr | 2-amino-5-nitro-trifluoromethyl toluene, 40% HBr, Sodium Nitrite | 0-10 | 540 |

Reductive Transformations in Synthetic Routes

Reductive processes are integral to the synthesis of this compound, particularly when starting from precursors that require modification of their functional groups.

Nitro Group Reduction to Amino Functionality (e.g., Catalytic Hydrogenation with Raney Nickel)

In some synthetic strategies, a nitro group is a precursor to the essential amino functionality required for the Sandmeyer reaction. The reduction of a nitro-substituted compound to an amine is a critical step. Raney Nickel is a widely used catalyst for this transformation. google.comacs.org

This heterogeneous catalyst is favored for its high activity and stability under various reaction conditions. wikipedia.org The process involves the hydrogenation of the nitro compound, where hydrogen gas is passed through a solution of the substrate in the presence of Raney Nickel. This method is efficient for converting nitroarenes to their corresponding anilines. acs.orgwikipedia.org For example, in the synthesis of a related compound, 2-bromo-5-fluorobenzotrifluoride, a nitro precursor is reduced to an amino group using a Raney Nickel catalytic hydrogenation system. google.com

Aminolysis Reactions of Halogenated Precursors (e.g., 2-Chloro-5-nitrobenzotrifluoride)

An alternative route to obtain the necessary amino precursor involves the aminolysis of a halogenated starting material. For instance, 2-Chloro-5-nitrobenzotrifluoride can be converted to 2-amino-5-nitrobenzotrifluoride. google.com

This reaction is typically carried out by treating the chlorinated compound with ammonia (B1221849) in an alcohol solution, such as methanol (B129727), at elevated temperatures and pressures. google.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia molecule displaces the chlorine atom. The yield of this aminolysis reaction can be quite high, with reported yields of up to 95%. google.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 2-chloro-5-nitro-trifluoromethyl toluene | Liquefied Ammonia | Methanol | 200 | 20 | 95 |

Evaluation of Catalyst Systems in Synthetic Pathways

The choice of catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity.

Raney Nickel in Reductive Steps

As mentioned, Raney Nickel is a cornerstone catalyst for hydrogenation reactions, particularly the reduction of nitro groups. acs.orgwikipedia.org Its porous structure provides a large surface area for the reaction, and its high catalytic activity allows for the use of milder reaction conditions. wikipedia.org The ability to recycle Raney Nickel also adds to its industrial appeal, making processes more cost-effective and environmentally friendly. google.com Its effectiveness is demonstrated in various industrial applications, including the synthesis of intermediates for pharmaceuticals and polymers. acs.org

Process Optimization for Industrial Scalability and High Purity

The industrial-scale production of this compound with high purity is critical for its application in sectors such as liquid crystal manufacturing. google.com Research has focused on optimizing existing synthetic routes to enhance yield, purity, and cost-effectiveness. A prevalent method involves a two-step process starting from 2-chloro-5-nitrobenzotrifluoride. google.com This process includes an initial aminolysis reaction followed by a low-temperature bromination. google.com

The first step involves the conversion of 2-chloro-5-nitrobenzotrifluoride to 2-amino-5-nitrobenzotrifluoride via an aminolysis reaction in an alcohol solution. google.com Process optimization studies have investigated the impact of the alcoholic solvent on the reaction yield. For instance, conducting the reaction in ethanol (B145695) at 200°C for 20 hours resulted in a higher yield compared to using methanol at 150°C for the same duration. google.com

The subsequent step is a low-temperature Sandmeyer-type reaction, where the amino group of 2-amino-5-nitrobenzotrifluoride is replaced with a bromine atom. This is typically achieved using a diazotization reaction with sodium nitrite in the presence of hydrobromic acid and a copper-based catalyst, such as cuprous bromide. google.com The choice of solvent and acid environment in this step significantly influences the outcome. Variations in the acidic medium, including sulfuric acid, nitric acid, and organic acids like acetic acid, have been explored to maximize the yield of the crude product. google.com

A final recrystallization step is crucial for achieving high purity, with reports indicating a final product purity of 99.5% or higher, which is suitable for specialized applications like liquid crystal synthesis. google.com

Another synthetic approach involves the direct nitration of 2-bromobenzotrifluoride. chemicalbook.com This method utilizes a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature of 50-60°C. chemicalbook.com This process has been reported to yield this compound with a purity of 95% and a yield of 92%. chemicalbook.com

The following tables summarize the findings from various process optimization studies.

Table 1: Optimization of the Aminolysis of 2-Chloro-5-nitrobenzotrifluoride

| Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Purity (%) |

| Methanol | 150 | 20 | 2-Amino-5-nitrobenzotrifluoride | 87 | 95.8 |

| Ethanol | 200 | 20 | 2-Amino-5-nitrobenzotrifluoride | 94.9 | Not Specified |

Data sourced from patent CN101337892A google.com

Table 2: Influence of Acidic Medium on the Bromination of 2-Amino-5-nitrobenzotrifluoride

| Starting Material | Acidic Medium | Catalyst | Crude Product Weight (g) |

| 412g 2-Amino-5-nitrobenzotrifluoride | 1L Acetic Acid | CuBr | 540 |

| 412g 2-Amino-5-nitrobenzotrifluoride | 3L 20% Sulfuric Acid | CuBr | 454 |

| 412g 2-Amino-5-nitrobenzotrifluoride | 5L 10% Sulfuric Nitric Acid | CuBr | 440 |

Data sourced from patent CN101337892A google.com

Table 3: Nitration of 2-Bromobenzotrifluoride

| Reactants | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 2-Bromobenzotrifluoride, Concentrated H₂SO₄, Fuming HNO₃ | 50-60 | This compound | 92 | 95 |

Data sourced from ChemicalBook chemicalbook.com

Applications of 2 Bromo 5 Nitrobenzotrifluoride As a Key Intermediate in Chemical Synthesis

Versatility as a Building Block in Complex Molecular Architectures

2-Bromo-5-nitrobenzotrifluoride serves as an important building block in organic synthetic chemistry, enabling the construction of intricate organic molecular structures. boulingchem.com The strategic placement of its functional groups—bromo, nitro, and trifluoromethyl—allows for a wide range of chemical transformations. Chemists can selectively target these groups to add other functionalities, gradually building up complex and novel molecules. boulingchem.com

This versatility promotes the diversification of organic compounds and contributes to advancements in organic synthesis. boulingchem.com For instance, the compound is used in the preparation of 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO). sigmaaldrich.comchemicalbook.com Furthermore, its unique structure is valuable in materials science for preparing specialized polymer materials that exhibit high chemical stability and weather resistance. boulingchem.com

Applications in Medicinal Chemistry and Pharmaceutical Development

The distinct structural features of this compound make it a significant intermediate in the development of new pharmaceuticals.

This compound is a critical starting material for the synthesis of numerous drug molecules. boulingchem.com In pharmaceutical development, it serves as a foundational component upon which more complex, biologically active structures are built through a series of chemical reactions. boulingchem.com For example, in the synthesis of certain anti-tumor drugs, the bromine, nitro, and trifluoromethyl groups on the this compound molecule can be chemically modified. These modifications create new functional groups designed to specifically bind to targets on tumor cells, providing a key structural basis for the development of targeted cancer therapies. boulingchem.com

A notable application of this compound is in the preparation of novel unsymmetrical diamine monomers. Specifically, it is used to synthesize 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole, a monomer that contains both a benzimidazole (B57391) ring and a trifluoromethyl group. sigmaaldrich.comchemicalbook.com These specialized monomers are subsequently used to create advanced polymers, such as soluble polyimides, which are explored for various biomedical applications. sigmaaldrich.com

The presence of the trifluoromethyl (-CF3) group in this compound is particularly significant in medicinal chemistry. The incorporation of a trifluoromethyl group into a drug candidate's structure is a well-established strategy for enhancing its efficacy. This group can improve a molecule's metabolic stability, increase its binding affinity to biological targets, and enhance its bioavailability. The unique structure of related isomers is noted to allow for the development of drugs with improved effectiveness and potentially fewer side effects. chemimpex.com Therefore, this compound serves as a valuable source for introducing this efficacy-enhancing moiety into new pharmaceutical agents.

Applications in Agrochemical Research and Development

In addition to its role in pharmaceuticals, this compound is a key intermediate in the agrochemical sector.

The compound is utilized in the synthesis of modern agrochemicals, including pesticides and herbicides. chemimpex.com Its chemical structure can be modified to construct active ingredients with unique insecticidal or bactericidal mechanisms. boulingchem.com This is crucial for developing new solutions to protect crops, improve yields, and ensure healthy plant growth. boulingchem.com The use of this intermediate allows researchers to design targeted pesticides and herbicides, which is a significant aspect of advancing agricultural technology. chemimpex.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Resulting Product/Material |

| Complex Molecule Synthesis | Preparation of phosphine (B1218219) oxide derivatives | 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO) sigmaaldrich.comchemicalbook.com |

| Medicinal Chemistry | Precursor for anti-tumor drug development | Targeted bioactive drug molecules boulingchem.com |

| Biomedical Materials | Synthesis of unsymmetrical diamine monomers | 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole sigmaaldrich.comchemicalbook.com |

| Agrochemicals | Intermediate for crop protection agents | Active ingredients for pesticides and herbicides boulingchem.comchemimpex.com |

Synthesis of Specific Agrochemical Compounds (e.g., Penoxsulam)

While a direct synthesis pathway for the herbicide Penoxsulam starting from this compound is not explicitly detailed in the provided research, the synthesis of closely related structures highlights the utility of bromo-trifluoromethyl-substituted nitroaromatics in constructing complex agrochemicals. An efficient synthesis for Penoxsulam has been developed using 4-nitro-2-(trifluoromethyl)aniline as a starting material. researchgate.net This process involves the transformation of the initial compound through several intermediates, including 2-bromo-4-amino-6-trifluoromethylaniline and 2-bromo-6-trilfuoromethylbenzenesulfonic acid. researchgate.net This latter molecule is then combined with 2-amino-5,8-dimethoxy-1,2,4-triazolo[1.5-c]pyrimidine to yield the final Penoxsulam molecule. researchgate.net This synthesis underscores the importance of the trifluoromethylphenyl-bromide framework as a foundational block for building the sulfonyl portion of the Penoxsulam herbicide.

The final step in a common industrial synthesis of Penoxsulam involves the condensation reaction between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene (B151609) sulfonyl chloride and 5,8-dimethoxy- google.comtitech.ac.jpchemicalbook.comtriazole[1,5-c]pyrimidine-2-amine. google.com The development of this key benzenesulfonyl chloride intermediate relies on precursors that share the core structural motif of this compound, demonstrating its role as a crucial building block in the broader field of agrochemical synthesis.

Contributions to Materials Science and Functional Materials

This compound serves as a versatile intermediate in the synthesis of advanced functional materials, particularly high-performance polymers, liquid crystals, and phosphine oxides. Its unique structure, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a stable trifluoromethyl group, allows for its incorporation into complex molecular architectures designed for specialized applications.

Development of Advanced Polymers and Coatings

The compound is a key precursor in the synthesis of specialized monomers used to create advanced polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. This compound can be used to prepare a novel unsymmetrical diamine monomer, 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole. This diamine, containing both a benzimidazole ring and a trifluoromethyl group, is then polymerized to form soluble polyimides with unique characteristics.

Furthermore, the integration of 2,2'-Bis(trifluoromethyl)benzidine, a diamine monomer derived from precursors like this compound, is crucial for producing high-strength, flexible, and transparent polyimide materials. chemdad.com These fluorinated polyimides exhibit desirable properties such as low dielectric constants, making them suitable for applications in electronics and optoelectronics. titech.ac.jpchemicalbook.com The incorporation of the trifluoromethyl groups from the initial intermediate helps to enhance the solubility, thermal expansion, and optical transparency of the final polymer films. chemicalbook.comukm.my

Synthesis of Fluorinated Aromatic Compounds for High-Performance Materials

The synthesis of high-performance materials often relies on the precise design of fluorinated aromatic compounds, and this compound is an important starting material in this context. It serves as a building block for creating complex monomers that are later incorporated into polymers designed for demanding environments, such as those in the microelectronics and optoelectronics fields. chemicalbook.com

A primary application is in the synthesis of fluorinated diamines, which are essential for manufacturing high-performance polyimides. For instance, 2,2'-Bis(trifluoromethyl)benzidine, which can be synthesized from this compound precursors, is a well-known fluorine-containing diamine monomer. chemicalbook.comgoogle.com Polyimides made from this monomer are prized for their very low dielectric constant, low surface free energy, high mechanical strength, and colorless transparency. chemicalbook.com These properties are critical for creating dielectric substrate materials for flexible printed circuit boards and components for optical devices. chemicalbook.com

Table 1: Properties of Polyimides Derived from Fluorinated Diamines

| Property | Description | Significance in High-Performance Materials |

| Low Dielectric Constant | The material does not store much electrical energy when subjected to an electric field. | Reduces signal delay and cross-talk in microelectronics, essential for high-frequency applications. titech.ac.jpchemicalbook.com |

| High Thermal Stability | The ability to withstand high temperatures without degrading. | Allows the material to be used in demanding manufacturing processes (like soldering) and high-temperature operating environments. |

| Good Optical Transparency | The material allows light to pass through with minimal scattering or absorption. | Crucial for applications in optoelectronics, such as flexible displays and optical films. chemicalbook.com |

| Enhanced Solubility | The ability to dissolve in common organic solvents. | Facilitates processing and fabrication of thin films and coatings from the polymer solution. chemicalbook.com |

Utilization in Liquid Crystal Material Synthesis

This compound is a key intermediate in the synthesis of compounds used for liquid crystal materials. google.com Specifically, it is used to prepare 2,2'-bis(trifluoromethyl)-4,4'-benzidine (also known as 2,2'-Bis(trifluoromethyl)benzidine or TFMB). google.com This benzidine derivative is a principal intermediate for creating advanced liquid crystal materials. google.com

The synthesis route involves utilizing this compound to construct the 2,2'-bis(trifluoromethyl)biphenyl core structure, which is then converted to the final diamine. The presence of the two trifluoromethyl groups on the biphenyl backbone, introduced via the starting material, is critical for imparting the desired properties to the final liquid crystal molecules, such as influencing their mesomorphic phases, clearing points, and dielectric anisotropy.

Preparation of Phosphine Oxides and other Functional Materials

This compound is also employed in the synthesis of specialized phosphine oxides for functional materials. It is a documented precursor for the preparation of 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO). This molecule is a building block for creating organo-soluble and transparent polyimides that contain a phenylphosphine oxide moiety. The incorporation of both the phosphine oxide group and the trifluoromethyl groups (originating from this compound) into the polymer backbone results in materials with enhanced thermal stability, flame retardancy, and desirable optical properties.

Intermediate in the Synthesis of Dyes

This compound is a precursor for the synthesis of certain azo dyes. google.com Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). frontiersin.org In a patented process, the closely related compound 2-amino-5-nitro-benzotrifluoride is first brominated to generate the bromo-substituted aniline in situ. google.com This intermediate is then diazotized, for example with sodium nitrite (B80452) in an acidic medium, to form a reactive diazonium salt. google.com

This diazonium salt is subsequently coupled with an aromatic compound, such as N,N-bis(2-cyanoethyl)aniline, to form the final azo dye. google.com The resulting dye molecule incorporates the 2-bromo-5-nitro-benzotrifluoride structure as its core diazo component. google.com The specific substituents on the aromatic rings, including the bromine atom and the trifluoromethyl group, are crucial for determining the final color and fastness properties of the dye on hydrophobic fiber materials. google.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides a comprehensive map of the atomic environments within a molecule. For 2-Bromo-5-nitrobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with correlation techniques, offers an unambiguous confirmation of its structure.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the weakly deactivating bromo (-Br) group.

The nitro and trifluoromethyl groups are strongly deshielding, meaning they draw electron density away from the ring and cause the attached protons to resonate at a higher chemical shift (downfield). The bromine atom also has a deshielding effect, though less pronounced. Based on established substituent chemical shift (SCS) effects, the proton (H-6) situated between the bromo and nitro groups is expected to be the most deshielded. The proton (H-3) adjacent to the trifluoromethyl group will also be significantly downfield, while the proton (H-4) will be the most upfield of the three, though still in the deshielded aromatic region. youtube.comechemi.com

The expected splitting pattern, arising from spin-spin coupling between adjacent protons, would be as follows:

H-6: A doublet, due to coupling with H-4 (⁴J coupling, typically small).

H-4: A doublet of doublets, due to coupling with H-3 (³J, ortho coupling) and H-6 (⁴J, meta coupling).

H-3: A doublet, due to coupling with H-4 (³J, ortho coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is estimated based on substituent effects on analogous aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.8 - 8.1 | d | ³J(H3-H4) ≈ 8-9 |

| H-4 | 7.6 - 7.9 | dd | ³J(H4-H3) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3 |

| H-6 | 8.2 - 8.5 | d | ⁴J(H6-H4) ≈ 2-3 |

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the ring carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing groups (C-2, C-5) and the bromine (C-1) will have their resonances shifted significantly. The signal for the trifluoromethyl carbon is typically observed as a quartet due to coupling with the three fluorine atoms. researchgate.netrsc.org

C-1 (C-Br): The chemical shift will be influenced by the electronegativity of bromine.

C-2 (C-CF₃): This carbon will be significantly affected by the attached trifluoromethyl group and will show coupling to the fluorine atoms.

C-5 (C-NO₂): This carbon is attached to the strongly electron-withdrawing nitro group, shifting it downfield. Its signal may be broadened due to the quadrupolar moment of the nitrogen atom. researchgate.net

CF₃: The trifluoromethyl carbon itself will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on substituent effects on analogous aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-Br) | 115 - 125 | |

| C-2 (C-CF₃) | 125 - 135 (q) | Quartet due to C-F coupling |

| C-3 | 120 - 130 | |

| C-4 | 130 - 140 | |

| C-5 (C-NO₂) | 145 - 155 | Signal may be broad |

| C-6 | 125 - 135 | |

| -CF₃ | 120 - 125 (q) | Quartet, ¹JCF ≈ 270-275 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp peak, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is sensitive to the electronic environment on the aromatic ring. publish.csiro.au For benzotrifluorides, the typical chemical shift range is between -60 and -65 ppm relative to a CFCl₃ standard. rsc.orgazom.com The presence of two electron-withdrawing groups (bromo and nitro) on the ring would likely shift this signal within that characteristic range. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -62 to -64 | s |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be employed for a definitive structural assignment, especially in complex molecules. For this compound:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between adjacent, coupled protons. A clear correlation would be expected between H-3 and H-4, and a weaker correlation between H-4 and H-6, confirming their connectivity on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for assigning the quaternary carbons (C-1, C-2, C-5) by showing their correlations to nearby protons. For example, H-3 would show correlations to C-1, C-2, and C-5. H-6 would show correlations to C-1 and C-5.

These advanced techniques, used in concert, provide an irrefutable and detailed picture of the molecular structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. youtube.com

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to its key structural components. libretexts.org

Nitro Group (-NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically around 1550-1490 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹. uhcl.eduspectroscopyonline.com These bands are often weaker in the Raman spectrum.

Trifluoromethyl Group (-CF₃): C-F bonds produce very strong absorptions in the infrared spectrum. The C-F stretching vibrations in a -CF₃ group typically appear as multiple strong bands in the 1350-1100 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). C=C in-ring stretching vibrations cause a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern on the ring. thieme-connect.de

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found at lower frequencies, typically in the 690-515 cm⁻¹ range. libretexts.org

While FT-IR is sensitive to polar bonds like C=O, N-O, and C-F, FT-Raman spectroscopy is more sensitive to symmetric, less polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the symmetric stretch of the nitro group would be expected to show notable intensity in the FT-Raman spectrum. rsc.org

Table 4: Principal Vibrational Modes for this compound Frequency ranges are based on characteristic values for the respective functional groups.

| Vibrational Mode | Functional Group | Typical FT-IR / FT-Raman Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1550 - 1490 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1355 - 1315 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1400 | Medium-Weak |

| C-F Stretches | -CF₃ | 1350 - 1100 | Very Strong |

| Aromatic C-H Out-of-Plane Bending | Ar-H | 900 - 675 | Strong |

| C-Br Stretch | C-Br | 690 - 515 | Medium-Strong |

Normal Coordinate Analysis for Molecular Vibrations

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign and understand the vibrational modes observed in infrared (IR) and Raman spectra. iaps.org.in This analysis involves calculating the vibrational frequencies and the Potential Energy Distribution (PED) for a molecule. The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration, thereby enabling an unambiguous assignment of the spectral bands. researchgate.net

For a molecule like this compound, a complete NCA would require solving the vibrational secular equation using Wilson's FG matrix method. iaps.org.inresearchgate.net This calculation is based on the molecule's geometric parameters (bond lengths and angles) and a set of force constants.

Key vibrational modes expected for this compound would include:

C-H stretching: Vibrations of the aromatic C-H bonds, typically appearing in the 3100-3000 cm⁻¹ region.

NO₂ group vibrations: The asymmetric and symmetric stretching modes of the nitro group are strong indicators, usually found near 1550-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively.

CF₃ group vibrations: The trifluoromethyl group exhibits strong stretching and deformation modes over a wide range, typically between 1350 and 750 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 750-550 cm⁻¹ range.

Benzene ring modes: The characteristic C=C stretching vibrations of the aromatic ring occur in the 1600-1450 cm⁻¹ region. Ring breathing and other deformation modes appear at lower wavenumbers.

The NCA, by correlating calculated frequencies and PEDs with experimental IR and Raman spectra, would confirm these assignments and provide deep insight into the coupling between the vibrational modes of the phenyl ring and its diverse substituents. nih.gov

Mass Spectrometry (MS) Applications for Structural Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molar mass approx. 270.00 g/mol ), electron ionization (EI) mass spectrometry would provide a distinct fragmentation pattern that serves as a molecular fingerprint. sigmaaldrich.comnih.gov

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to the intact molecule. Due to the presence of bromine, this peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive confirmation of a monobrominated compound.

The structural identity is further confirmed by analyzing the fragmentation pathway. Key fragmentation ions expected for this compound include:

| Predicted Fragment Ion | Description of Neutral Loss |

| [M - NO₂]⁺ | Loss of a nitro group (NO₂) |

| [M - Br]⁺ | Loss of the bromine atom (Br) |

| [M - CF₃]⁺ | Loss of the trifluoromethyl group (CF₃) |

| [C₆H₃BrF₃]⁺ | Loss of the nitro group |

| [C₇H₃F₃NO₂]⁺ | Loss of the bromine atom |

The relative abundances of these fragment ions provide structural information. For example, the stability of the resulting carbocation influences the likelihood of a particular fragmentation step. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, which can aid in interpreting the fragmentation pattern of this compound and its isomers. nih.gov

UV-Visible Spectroscopy Investigations for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. researchgate.net The absorption characteristics are primarily determined by the presence of chromophores—functional groups that absorb light. researchgate.net In this compound, the nitrobenzene (B124822) moiety is the principal chromophore.

The electronic spectrum of nitroaromatic compounds is typically characterized by two main types of transitions: acs.org

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions usually result in strong absorption bands. For nitrobenzene itself, a strong band appears around 240 nm. acs.org

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. These transitions are symmetry-forbidden and result in a much weaker absorption band at longer wavelengths, typically around 330-350 nm for nitrobenzene. acs.org

The substituents on the benzene ring—the bromine atom and the trifluoromethyl group—act as auxochromes and can modify the absorption profile.

Bromine (Br): As a halogen, it can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Trifluoromethyl (CF₃): This strongly electron-withdrawing group can influence the energy levels of the molecular orbitals, potentially causing a hypsochromic (blue) shift.

Systematic studies on nitroaromatic compounds show that the absorption maximum and intensity are highly dependent on the molecular structure. nih.goviu.edu For instance, the addition of multiple nitro groups can lead to a blue shift in the primary absorption band. nih.goviu.edu Therefore, the UV-Vis spectrum of this compound is expected to show a strong π → π* absorption band below 250 nm and a weak n → π* band at a longer wavelength, with their exact positions modulated by the electronic effects of the Br and CF₃ groups.

X-Ray Diffraction for Solid-State Structure Elucidation (on derivatives or related compounds)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions like hydrogen bonding or halogen bonding.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related bromo-nitro aromatic compounds provides significant insight into the expected solid-state features. For example, the crystal structure of 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine has been determined, revealing key structural details of a bromo-dinitrobenzene fragment. semanticscholar.org In this related structure, the dihedral angles between the plane of the nitro groups and the benzene ring were found to be 11.2° and 60.4°. semanticscholar.org

For this compound, an XRD analysis would be expected to reveal:

The planarity of the benzene ring.

The precise C-Br, C-N, C-F, and N-O bond lengths and the C-C-C bond angles within the ring.

The rotational orientation (torsional angles) of the nitro (NO₂) and trifluoromethyl (CF₃) groups with respect to the plane of the benzene ring.

Intermolecular interactions in the crystal lattice, such as halogen bonds (Br···O or Br···F), which can influence crystal packing.

Such data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Nitrobenzotrifluoride

Elucidation of Reaction Pathways and Intermediates

The reaction pathway for 2-Bromo-5-nitrobenzotrifluoride in nucleophilic aromatic substitution is generally understood to proceed through a well-established two-step addition-elimination mechanism. This pathway is characteristic of many electron-deficient aromatic compounds. mdpi.com

The first step involves the attack of a nucleophile at the carbon atom bearing the bromine atom. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The aromaticity of the benzene (B151609) ring is temporarily disrupted during the formation of this tetrahedral intermediate. mdpi.com The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, significantly, onto the oxygen atoms of the para-nitro group.

Expected Reaction Pathway for this compound:

Where Nu- represents a nucleophile.

The formation of the Meisenheimer complex is typically the rate-determining step in SNAr reactions. mdpi.com The structure of the expected Meisenheimer intermediate for the reaction of this compound with a generic nucleophile (Nu) would feature the nucleophile and the bromine atom attached to the same sp3-hybridized carbon, with the negative charge delocalized throughout the ring and onto the nitro group.

Kinetic Studies of Transformation Processes

While specific kinetic data for the transformation of this compound is not extensively detailed in the available literature, kinetic studies of structurally similar compounds provide valuable insights into the factors influencing reaction rates. For instance, kinetic studies on related bromo-nitro-aromatic and heteroaromatic compounds, such as 2-bromo-5-nitro-3-R-thiophenes, have been conducted to understand the influence of substituents and reaction conditions on reactivity. researchgate.netrsc.org

In a study of the reactions of 2-bromo-3-X-5-nitrothiophenes with various amines in benzene, it was observed that for most substrates, the reaction rate is controlled by the formation of the intermediate complex. researchgate.net However, for certain substituents, evidence of base catalysis was found, suggesting a more complex kinetic profile. researchgate.net

To illustrate the type of data obtained from such studies, the following table presents kinetic data for the reaction of various 2-bromo-3-X-5-nitrothiophenes with piperidine (B6355638) in benzene.

| Substituent (X) | kA (l mol-1 s-1) |

| H | Data not available |

| Me | Data not available |

| Br | Base-catalyzed |

| CONH2 | Data not available |

| CO2Me | Data not available |

| COMe | Data not available |

| SO2Me | Data not available |

| CN | Base-catalyzed |

| NO2 | Data not available |

This table is illustrative of the types of kinetic investigations performed on related compounds. The term "kA" represents the apparent second-order rate constant. "Base-catalyzed" indicates that the reaction rate is dependent on the concentration of the amine base, suggesting a more complex mechanism than simple intermediate formation being the sole rate-determining step. researchgate.net

Such kinetic analyses are essential for a detailed understanding of the reaction mechanism, including the identification of the rate-determining step and the influence of the solvent and other species in the reaction mixture.

Role of Substituents (Bromine, Nitro, Trifluoromethyl) in Directing Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its three substituents. The interplay between the activating nitro and trifluoromethyl groups and the leaving bromine group dictates the compound's susceptibility to nucleophilic attack.

Nitro Group (NO2): The nitro group, located para to the bromine atom, is a powerful electron-withdrawing group through both inductive and resonance effects. Its primary role is to decrease the electron density of the aromatic ring, thereby making it more electrophilic and susceptible to attack by nucleophiles. mdpi.com Crucially, the nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance delocalization of the negative charge onto its oxygen atoms. This stabilization lowers the activation energy of the reaction, accelerating the rate of substitution. sci-hub.se

Trifluoromethyl Group (CF3): The trifluoromethyl group, positioned ortho to the bromine atom, is also a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). This effect further enhances the electrophilicity of the carbon atom attached to the bromine, making it a more favorable site for nucleophilic attack. Studies on related 3-R-5-nitrobenzotrifluorides have shown that the CF3 group significantly influences the reactivity and selectivity of substitution reactions. nih.gov

Bromine Atom (Br): The bromine atom serves as the leaving group in nucleophilic aromatic substitution reactions. In the context of the "element effect" observed in SNAr reactions, the typical order of leaving group ability is F > Cl ≈ Br > I. This inverted order compared to SN2 reactions is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, making it a better leaving group in this context. While bromine is a good leaving group, its lower electronegativity compared to fluorine means it provides less activation of the ring for the initial nucleophilic attack.

The combined electronic effects of the nitro and trifluoromethyl groups make the aromatic ring of this compound highly electron-deficient and thus activated towards nucleophilic aromatic substitution. The bromine atom, while being the site of substitution, plays a secondary role in activating the ring compared to the strongly deactivating nitro and trifluoromethyl substituents.

Theoretical and Computational Studies on 2 Bromo 5 Nitrobenzotrifluoride and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT provides a feasible approach to determine molecular geometries, electronic properties, and a host of other chemical characteristics. For 2-bromo-5-nitrobenzotrifluoride, DFT calculations are instrumental in understanding the interplay between its electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups and the electron-donating bromo (-Br) substituent.

Prediction of Spectroscopic Data

DFT calculations can predict various spectroscopic data with a high degree of accuracy, aiding in the experimental characterization of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For instance, the characteristic stretching frequencies of the C-Br, C-F, N-O (from the nitro group), and aromatic C-H bonds can be precisely calculated.

Similarly, DFT can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of the molecule. This is achieved by calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. The predicted chemical shifts provide a theoretical benchmark for the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

| Predicted Spectroscopic Data Type | Computational Method | Basis Set | Typical Information Obtained |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | 6-311++G(d,p) | Characteristic stretching and bending frequencies of functional groups. |

| NMR Chemical Shifts | GIAO-DFT | Varies | Predicted ¹H, ¹³C, and ¹⁹F chemical shifts for structural elucidation. |

| UV-Vis Absorption | TD-DFT | Varies | Electronic transition energies and oscillator strengths, predicting absorption maxima. |

Energetic Analysis of Reaction Intermediates and Transition States

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, this can be applied to understand its synthesis and subsequent reactions. For example, in the nitration of 2-bromobenzotrifluoride (B1265661) to form the title compound, DFT can model the electrophilic aromatic substitution mechanism, identifying the sigma complex (Wheland intermediate) and the transition states leading to its formation and deprotonation.

The energetic analysis provides the activation energies for different reaction pathways, allowing for the prediction of reaction rates and the regioselectivity of the substitution. This is particularly important in understanding why the nitro group is directed to the 5-position.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of molecular flexibility.

For this compound, MD simulations can reveal the rotational dynamics of the trifluoromethyl and nitro groups. Although rotation around the C-CF₃ and C-NO₂ bonds is expected, MD can quantify the rotational barriers and preferred orientations of these groups relative to the benzene (B151609) ring. This information is crucial for understanding how the molecule interacts with its environment, including solvents or biological receptors. While direct MD studies on this compound are not extensively reported, simulations on similar halobenzenes have provided insights into photodissociation pathways and the role of specific vibrational modes in these processes. nih.gov

Computational Predictions of Reactivity and Selectivity

DFT-based reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack on this compound. The analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is a key aspect of this. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The distribution of these orbitals across the molecule highlights regions susceptible to attack.

Furthermore, calculated electrostatic potential maps visually represent the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the electron-withdrawing nitro and trifluoromethyl groups are expected to create a significant positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Molecular Docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Bioactive Derivatives

Should derivatives of this compound be explored for potential biological activity, computational tools like molecular docking and ADMET prediction become essential.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for screening potential drug candidates. If a bioactive derivative of this compound were to be designed, molecular docking could predict its binding affinity and mode of interaction with a specific biological target. Studies on other halogenated compounds have shown that halogen bonding can play a significant role in ligand-protein interactions, a factor that can be explored through docking. nih.gov

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or a specific property. nih.govmdpi.comnih.govresearchgate.net For fluorinated and nitroaromatic compounds, ADMET predictions are particularly important due to potential toxicity concerns. researchgate.netresearchgate.net

| ADMET Property | Prediction Method | Importance in Drug Discovery |

| A bsorption | QSAR models, Lipinski's Rule of Five | Predicts oral bioavailability. |

| D istribution | Calculation of logP, Plasma Protein Binding models | Determines how a drug is distributed in the body. |

| M etabolism | Prediction of Cytochrome P450 inhibition/induction | Assesses potential drug-drug interactions and metabolic stability. |

| E xcretion | Models for renal or biliary clearance | Predicts how the drug is eliminated from the body. |

| T oxicity | QSAR models for mutagenicity, carcinogenicity, etc. | Identifies potential adverse effects early in the drug discovery process. |

While specific computational studies on this compound are not abundant in public literature, the principles and methodologies described above are routinely applied to similar molecules. Such studies are critical for a comprehensive understanding of its chemical nature and for guiding the design of novel derivatives with desired properties.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2-Bromo-5-nitrobenzotrifluoride and related structures has traditionally relied on multi-step processes, often involving harsh conditions and stoichiometric reagents. Current research is geared towards the development of more efficient, selective, and sustainable methods through novel catalytic systems. A primary focus is the transition from classical nitration and bromination methods, such as using nitric acid in sulfuric acid, to more sophisticated catalytic approaches. chemicalbook.com

One area of advancement involves palladium-catalyzed reactions. For instance, a novel synthetic route for a related compound, 2-bromo-5-fluorobenzotrifluoride, utilizes a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) for the direct bromination of benzotrifluoride (B45747). google.comgoogle.com This method offers milder reaction conditions and high yields, representing a significant improvement over traditional routes. google.com The development of similar palladium-based systems for the direct, regioselective bromination and nitration of trifluoromethylated benzenes is a key research objective.

Furthermore, catalysts are being employed to improve the efficiency of intermediate steps in established synthetic pathways. For example, Raney nickel is used as a recyclable catalyst for the hydrogenation of a nitro group to an amine, a crucial transformation in the synthesis of derivatives. google.com Future research will likely focus on discovering more active and selective hydrogenation catalysts that can operate under even milder conditions. Another innovative approach involves the use of copper-containing catalysts for low-temperature bromination reactions, which can enhance product purity. google.com

| Catalyst System | Reactants | Reaction Type | Conditions | Yield |

| Nitric Acid / Sulfuric Acid | o-Bromobenzotrifluoride | Nitration | 50-60°C | 92% chemicalbook.com |

| Palladium Acetate (Pd(OAc)₂) / KBr / CuBr₂ | Benzotrifluoride / Sulfuric Acid | Bromination | Room Temperature | High google.com |

| Raney Nickel | 5-Fluoro-2-nitrobenzotrifluoride / H₂ | Hydrogenation | 30-35°C, 0.5 MPa | 82% google.com |

| Copper Catalyst | 2-Amino-5-nitrobenzotrifluoride (B89659) | Bromination | Low Temperature | High google.com |

This table presents examples of synthetic methods and is for illustrative purposes.

Exploration of New Chemical Transformations and Derivatizations

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, and amino substituents. The nitro group can be readily reduced to an amine, which serves as a handle for further functionalization, including diazotization reactions to introduce other halides or functional moieties. google.comgoogle.com

Current research is exploring the selective and sequential functionalization of the molecule. For example, this compound is a precursor for synthesizing complex monomers like 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole, which is used in high-performance polymers. sigmaaldrich.com It is also used to prepare phosphine (B1218219) oxide derivatives, demonstrating its utility in creating materials with specific electronic properties. sigmaaldrich.com

Future work will likely delve into more complex, one-pot transformations that leverage the differential reactivity of the bromo and nitro groups to build molecular complexity efficiently. The trifluoromethyl group, while generally stable, can influence the reactivity of the aromatic ring and is a key component for tuning the electronic properties of the final products.

| Starting Material | Reagents/Reaction | Product |

| This compound | (Details proprietary) | 6,4′-Diamino-2′-trifluoromethyl-2-phenylbenzimidazole sigmaaldrich.com |

| This compound | (Details proprietary) | 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide sigmaaldrich.com |

| 2-Chloro-5-nitrobenzotrifluoride (B146372) | 1. Aminolysis (Ammonia) 2. Low-temp Bromination | This compound google.com |

| m-Fluorobenzotrifluoride | 1. Nitration 2. Reduction (Raney Ni) 3. Diazotization/Bromination | 2-Bromo-5-fluorobenzotrifluoride google.com |

This table showcases the derivatization potential of benzotrifluoride structures.

Expansion into Niche Applications within Materials Science and Biotechnology

The unique combination of a heavy atom (bromine), an electron-withdrawing group (nitro), and a lipophilic, metabolically stable group (trifluoromethyl) makes this compound an attractive building block for advanced materials and bioactive molecules.

In materials science, this compound and its derivatives are crucial intermediates for liquid crystal materials. google.comgoogle.com The rigidity and polarity imparted by the trifluoromethyl and nitro groups are beneficial for creating the ordered molecular structures required for liquid crystal displays. It is a key starting material for 2,2′-bis(trifluoromethyl)-4,4′-benzidine, a monomer used in the synthesis of high-performance polyimides and polybenzimidazoles known for their thermal stability and mechanical strength. google.comsigmaaldrich.com There is also growing interest in using such fluorinated building blocks to create Thermally Activated Delayed Fluorescence (TADF) dyes for more efficient Organic Light-Emitting Diodes (OLEDs). ossila.combldpharm.com

In biotechnology and medicinal chemistry, fluorinated compounds are highly valued. The trifluoromethyl group can enhance membrane permeability, metabolic stability, and binding affinity of drug candidates. The related compound, 2-bromo-5-fluorobenzotrifluoride, serves as a starting material for HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase being investigated for the treatment of type 2 diabetes. chemicalbook.com Similarly, derivatives of this compound are being explored for the synthesis of novel quinazolines with potential antitumour and anti-inflammatory properties. ossila.com

| Derivative/Precursor | Application Area | Significance |

| 2,2′-bis(trifluoromethyl)-4,4′-benzidine | Liquid Crystals, High-Performance Polymers | Key monomer for thermally stable materials. google.com |

| TADF Dyes | OLEDs | Precursor for efficient light-emitting materials. ossila.com |

| HSD-016 Precursor | Pharmaceuticals (Type 2 Diabetes) | Demonstrates role in synthesizing bioactive molecules. chemicalbook.com |

| Quinazolines | Pharmaceuticals (Antitumour) | Building block for potential therapeutic agents. ossila.com |

This table highlights key application areas for derivatives.

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and use of this compound. Research efforts are aimed at reducing the environmental impact of its production by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A key trend is the replacement of stoichiometric reagents with recyclable catalysts, as seen with the use of Raney nickel and developmental palladium systems. google.comgoogle.com These catalytic methods not only reduce waste but also often allow for milder reaction conditions, which lowers energy consumption. google.com Researchers are also designing more atom-economical synthetic routes that maximize the incorporation of atoms from the reactants into the final product. For example, developing one-pot synthesis procedures that avoid the isolation and purification of intermediates can significantly reduce solvent usage and waste generation. google.com One patent highlights a process that is more environmentally friendly by avoiding numerous synthesis steps and high treatment costs associated with older methods. patsnap.com

Future research in this area will focus on utilizing benign solvents, further improving catalyst recyclability, and exploring flow chemistry processes, which can offer better control, safety, and efficiency for the synthesis of this important intermediate.

Design of Next-Generation Fluorine-Containing Probes

The trifluoromethyl group is an excellent handle for ¹⁹F Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) due to the high sensitivity of the ¹⁹F nucleus and the absence of a background signal in biological systems. This makes this compound an ideal platform for designing next-generation fluorine-containing probes for diagnostics and biomedical research.

The bromo and nitro groups provide convenient points for chemical modification, allowing the trifluoromethyl "tag" to be attached to peptides, drugs, or other biomolecules. This enables researchers to track the distribution, metabolism, and target engagement of these molecules in vitro and in vivo using ¹⁹F NMR/MRI.

Furthermore, the core structure can be elaborated into fluorescent probes. The synthesis of TADF dyes for OLEDs from similar building blocks demonstrates the potential to create highly emissive molecules. ossila.com By tailoring the molecular structure to enhance water solubility and target specificity, these principles can be adapted to develop fluorescent probes for biological imaging. Future research will focus on conjugating this fluorinated scaffold to targeting ligands to create smart probes that can, for example, report on specific enzymatic activity or changes in the cellular microenvironment.

Q & A

Q. What are the critical physical properties of 2-bromo-5-nitrobenzotrifluoride to consider during experimental design?

Key properties include:

- Solubility : Soluble in DMSO, DMF, dichloromethane, acetonitrile, and alcohols, but poorly soluble in water . This necessitates polar aprotic solvents for reactions.

- Melting point : 41–44°C, requiring controlled heating during solid-state handling to avoid premature melting .

- Density : 1.8 g/cm³, which impacts solvent layering in extraction protocols .

- Hygroscopicity : Not explicitly reported, but nitro and bromo groups suggest potential sensitivity to moisture; storage in desiccators is advised.

Q. What safety protocols are essential when working with this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods due to inhalation risks (acute toxicity, GHS Category 4) .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services to mitigate environmental release .

- First aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How is this compound typically characterized in purity assessment?

- Chromatography : HPLC or GC-MS to detect nitro-group degradation byproducts.

- Spectroscopy : H NMR (e.g., δ 8.59 ppm for aromatic protons) and IR (C-F stretch at ~1100 cm⁻¹) confirm structural integrity .

- Melting point analysis : Sharp melting within 41–44°C indicates high purity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yields?

- Nitration conditions : Controlled nitration of 2-bromobenzotrifluoride using mixed HNO₃/H₂SO₄ at 0–5°C minimizes over-nitration .

- Catalysis : Substituted Brønsted acids (e.g., triflic acid) enhance regioselectivity for the 5-nitro position .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity to >97% .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Bromine activation : The electron-withdrawing nitro and trifluoromethyl groups polarize the C-Br bond, enhancing oxidative addition with Pd(0) catalysts .

- Solvent effects : DMF or THF stabilizes palladium intermediates, while K₂CO₃ or Cs₂CO₃ bases promote transmetallation .

- Side reactions : Competing dehalogenation is minimized by avoiding excess reducing agents (e.g., NaBH₄) .

Q. How do substituent effects influence its electrophilic aromatic substitution (EAS) reactivity?

- Directing groups : The nitro group (-NO₂) is meta-directing, while -CF₃ is ortho/para-directing. Competition creates regioselective challenges in further functionalization .

- Kinetic vs. thermodynamic control : Low-temperature EAS favors nitro-group meta products, while higher temperatures may shift selectivity toward CF₃-directed positions .

Q. What advanced analytical methods resolve conflicting data in its thermal stability studies?

- DSC/TGA : Differential scanning calorimetry reveals decomposition onset at ~200°C, conflicting with boiling point reports (245°C at 760 mmHg). This discrepancy suggests decomposition under distillation conditions .

- Mass spectrometry : High-resolution MS (Exact Mass: 268.929932) identifies degradation fragments (e.g., loss of NO₂ or Br groups) .

Q. What strategies mitigate environmental risks during large-scale applications?

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in reactions to reduce toxicity .

- Biodegradation studies : Collaborate with environmental labs to assess microbial breakdown pathways for nitro- and halogenated byproducts .